molecular formula C14H20BClO4 B13893414 2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13893414
M. Wt: 298.57 g/mol
InChI Key: SZMVPHGUZSWINJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of the boron atom in its structure makes it a valuable reagent for forming carbon-carbon bonds, a fundamental process in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The key steps in the industrial production include:

    Preparation of 4-chloro-2-(methoxymethoxy)phenylboronic acid: This is achieved through the borylation of 4-chloro-2-(methoxymethoxy)phenyl halide using a boron reagent such as bis(pinacolato)diboron.

    Formation of the dioxaborolane ring: The boronic acid is then reacted with pinacol under dehydrating conditions to form the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Protodeboronation: The boron atom can be replaced by a hydrogen atom under acidic or basic conditions.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

    Protodeboronation: Corresponding aryl or alkyl compounds.

    Oxidation: Boronic acids or borates.

Scientific Research Applications

2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: Utilized in the development of boron-containing drugs and diagnostic agents.

    Biological Research: Investigated for its potential in labeling and imaging studies due to the unique properties of boron atoms.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boron atom transfers its organic group to the palladium center, forming a palladium-organic intermediate.

    Reductive Elimination: The palladium-organic intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Chlorophenylboronic Acid: A related compound with a similar structure but lacking the methoxymethoxy group.

    2-Methoxyphenylboronic Acid: Another related compound with a methoxy group instead of the methoxymethoxy group.

Uniqueness

2-(4-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the chloro and methoxymethoxy groups, which can influence its reactivity and selectivity in chemical reactions. The dioxaborolane ring also provides stability and facilitates its use in various synthetic applications.

Properties

Molecular Formula

C14H20BClO4

Molecular Weight

298.57 g/mol

IUPAC Name

2-[4-chloro-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(16)8-12(11)18-9-17-5/h6-8H,9H2,1-5H3

InChI Key

SZMVPHGUZSWINJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OCOC

Origin of Product

United States

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